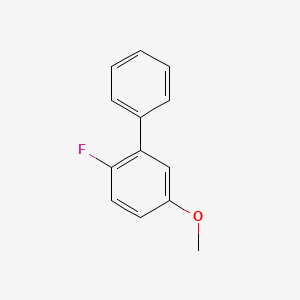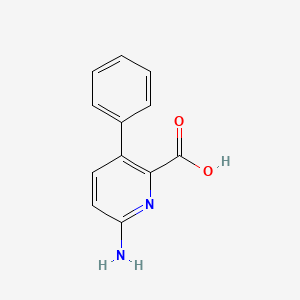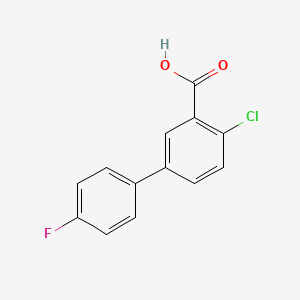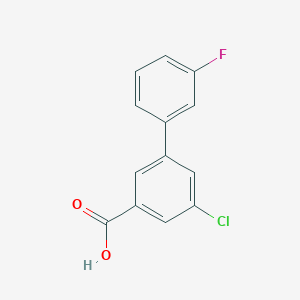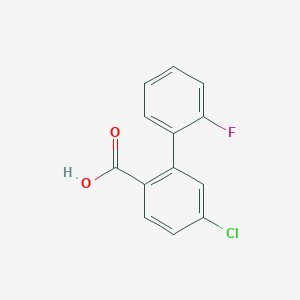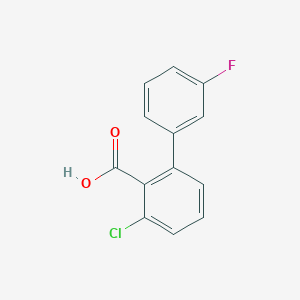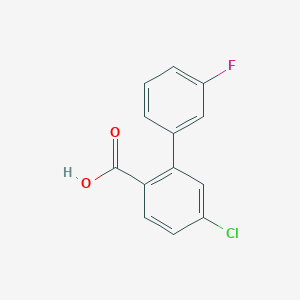
4-Chloro-2-(3-fluorophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(3-fluorophenyl)benzoic acid, or 4-CPA, is a synthetic organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is a white powder that is soluble in water and has a molecular weight of 226.59 g/mol. 4-CPA is a versatile compound used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in chemical reactions.
作用機序
4-CPA has been found to act as an inhibitor of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. By inhibiting TS, 4-CPA prevents the synthesis of DNA, leading to cell death. Additionally, 4-CPA has been found to inhibit the growth of several types of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-CPA has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-CPA has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models.
実験室実験の利点と制限
The use of 4-CPA in laboratory experiments offers a number of advantages. In particular, it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-CPA has been found to be effective at inhibiting the growth of several types of cancer cells, as well as certain bacteria and fungi.
However, there are some limitations to the use of 4-CPA in laboratory experiments. In particular, it is not always effective at inhibiting the growth of certain types of cancer cells, and it can be toxic at higher doses. Additionally, 4-CPA is not always stable in solution and can degrade over time.
将来の方向性
Given its potential applications in the medical and pharmaceutical industries, there are a number of potential future directions for research on 4-CPA. In particular, more research is needed to further investigate its potential as an anti-cancer agent, as well as its potential to inhibit the growth of certain bacteria and fungi. Additionally, more research is needed to further investigate its biochemical and physiological effects, as well as its potential toxicity at higher doses. Finally, more research is needed to improve the stability of 4-CPA in solution and to develop more efficient and cost-effective methods of synthesis.
合成法
4-CPA is usually synthesized via the Friedel-Crafts alkylation reaction between benzene and chloroacetic acid in the presence of an aluminum chloride catalyst. This reaction produces 4-chloro-2-(3-fluorophenyl)benzoic acid in a yield of up to 95%.
科学的研究の応用
4-CPA has been studied extensively for its potential applications in the medical and pharmaceutical industries. In particular, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of several types of cancer cells. Additionally, 4-CPA has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been used as a catalyst in the synthesis of organic compounds.
特性
IUPAC Name |
4-chloro-2-(3-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOICBDZNAQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673457 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluorophenyl)benzoic acid | |
CAS RN |
1214367-45-9 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

